N-[2,2-bis(furan-2-yl)ethyl]thiophene-3-carboxamide
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Overview
Description
N-[2,2-bis(furan-2-yl)ethyl]thiophene-3-carboxamide is a heterocyclic compound that features both furan and thiophene rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure, which includes two furan rings and a thiophene ring, makes it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Furan derivatives, which include this compound, have been noted for their broad-spectrum biological activities . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Biochemical Pathways
Furan derivatives are known to have numerous structural reactions, offering a wide range of prospects in the field of organic chemistry and medicinal chemistry .
Pharmacokinetics
The stability of similar compounds, such as pinacol boronic esters, has been discussed . These compounds are usually bench stable, easy to purify, and often even commercially available .
Result of Action
Furan derivatives are known for their remarkable therapeutic efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-bis(furan-2-yl)ethyl]thiophene-3-carboxamide typically involves the condensation of thiophene-3-carboxylic acid with 2,2-bis(furan-2-yl)ethylamine. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[2,2-bis(furan-2-yl)ethyl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Furanones
Reduction: Dihydrofuran derivatives
Substitution: Halogenated thiophene derivatives
Scientific Research Applications
N-[2,2-bis(furan-2-yl)ethyl]thiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of organic semiconductors and materials science.
Comparison with Similar Compounds
Similar Compounds
- N-(2-furylmethyl)thiophene-3-carboxamide
- N-(2-thienylmethyl)furan-2-carboxamide
- N-(2,2-bis(thien-2-yl)ethyl)furan-3-carboxamide
Uniqueness
N-[2,2-bis(furan-2-yl)ethyl]thiophene-3-carboxamide is unique due to the presence of two furan rings and one thiophene ring in its structure. This combination imparts distinct electronic and steric properties, making it more versatile in chemical reactions and potentially more effective in biological applications compared to its analogs .
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c17-15(11-5-8-20-10-11)16-9-12(13-3-1-6-18-13)14-4-2-7-19-14/h1-8,10,12H,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQNTZUJMYHKFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CSC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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